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Mureidomycin A

MraY translocase mammalian selectivity dolichol pathway

MraY inhibitor screening cascades are compromised when control compounds like tunicamycin co-inhibit mammalian glycoprotein biosynthesis, obscuring on-target readouts. Mureidomycin A eliminates this confound. • >2000-fold selectivity for bacterial MraY over mammalian dolichol-pathway enzymes; no cytotoxicity on BALB/3T3 cells at 1,000 μg/mL • Narrow anti-P. aeruginosa spectrum (MIC 0.1-3.13 μg/mL); no cross-resistance with beta-lactams • Only MraY-targeting uridylpeptide validated in vivo (murine P. aeruginosa systemic infection model) Supplied with Certificate of Analysis. For R&D use only; not for therapeutic applications.

Molecular Formula C38H48N8O12S
Molecular Weight 840.9 g/mol
Cat. No. B1235055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMureidomycin A
Synonymsmureidomycin A
Molecular FormulaC38H48N8O12S
Molecular Weight840.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N
InChIInChI=1S/C38H48N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19-/t20?,26?,27?,28?,29-,31?,35-/m1/s1
InChIKeyLLINEOOFHRQODR-QQCWUGGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mureidomycin A: A Pseudomonas-Selective MraY Translocase Inhibitor for Antibacterial Research and Procurement


Mureidomycin A (MRD A) is a peptidylnucleoside antibiotic of the mureidomycin class, produced by Streptomyces flavidovirens SANK 60486 [1]. It belongs to the uridylpeptide antibiotic family that targets phospho-MurNAc-pentapeptide translocase (MraY), an essential integral membrane enzyme catalyzing the first committed membrane-associated step of bacterial peptidoglycan biosynthesis [1]. Unlike other MraY inhibitor classes that exhibit broad-spectrum antibacterial activity, mureidomycin A displays a characteristically narrow spectrum of activity predominantly restricted to Pseudomonas aeruginosa, with additional mechanistic features that differentiate it from close structural analogs such as the pacidamycins, napsamycins, and sansanmycins [1][2].

Why Mureidomycin A Cannot Be Substituted by Other MraY Inhibitors or Uridylpeptide Congeners


Although multiple natural product classes target the same MraY active site, they exhibit fundamentally different antibacterial spectra, mammalian selectivity profiles, and in vivo efficacy outcomes that preclude interchangeable use. Mureidomycin A possesses a unique urea-dipeptide motif (methionine-urea-meta-tyrosine) that engages the TM9b/Loop E pocket of MraY in a binding mode distinct from capuramycins, liposidomycins, and muraymycins [1]. Within its own uridylpeptide subfamily, mureidomycin A differs from the structurally analogous pacidamycins by a Meta-tyrosine versus Trp/Phe substitution at the C-terminal position and a Met versus Ala residue at the urea-attached position—differences that translate to approximately 8- to 640-fold greater anti-Pseudomonas potency and sharply divergent in vivo protective efficacy [1]. Furthermore, unlike the broad-spectrum MraY inhibitor tunicamycin, mureidomycin A does not inhibit mammalian dolichol-dependent glycoprotein synthesis, conferring a >2000-fold selectivity window for bacterial over mammalian cells that is absent in tunicamycin [2].

Mureidomycin A: Quantitative Head-to-Head Evidence Against Closest Comparators for Informed Procurement


Mammalian Cell Selectivity: Mureidomycin A vs. Tunicamycin—A >2000-Fold Safety Margin Demonstrated in Direct Comparative Assays

In a direct head-to-head comparison, mureidomycin A (MRD A) and tunicamycin (TCM) were tested in parallel for inhibition of bacterial lipid intermediate I formation versus mammalian dolichol-dependent glycoprotein synthesis [1]. MRD A potently inhibited the bacterial translocase reaction (IC50 = 0.05 μg/mL) while showing no inhibition of mammalian Dol-p-p-GlcNAc formation (IC50 > 100 μg/mL) or other dolichol-linked pathways [1]. In stark contrast, TCM potently inhibited the mammalian pathway (IC50 = 0.03 μg/mL) with weak activity against the bacterial target (IC50 = 44 μg/mL) [1]. When evaluated on BALB/3T3 mammalian cell growth, MRD A exhibited no toxicity at 1,000 μg/mL, whereas TCM inhibited cell growth at 10 μg/mL [1].

MraY translocase mammalian selectivity dolichol pathway antibacterial safety window

Anti-Pseudomonas aeruginosa Potency: Mureidomycin A MIC 0.1–3.13 μg/mL vs. Pacidamycin MIC 8–64 μg/mL—An 8- to 640-Fold Superiority Gap

Mureidomycin A exhibits minimum inhibitory concentrations (MICs) of 0.1–3.13 μg/mL against multiple strains of Pseudomonas aeruginosa, with activity comparable to third-generation cephalosporins cefoperazone, ceftazidime, and cefsulodin [1]. The closely related pacidamycins, which share the same MraY target and core 3′-deoxyuridine-enamide-DABA scaffold, show substantially weaker anti-pseudomonal activity with MICs ranging from 8 to 64 μg/mL against the same species [2]. The key structural difference—mureidomycin A bearing a Met-urea-meta-Tyr motif versus pacidamycin D bearing Ala-urea-Trp/Phe—accounts for this potency gap [1].

Pseudomonas aeruginosa MIC uridylpeptide antibiotics anti-pseudomonal

Enzyme Inhibition Kinetics: Mureidomycin A Exhibits Slow-Binding Inhibition of MraY with Ki* = 2 nM—Superior to Liposidomycin B and Tunicamycin

Kinetic analysis using solubilized E. coli MraY in a continuous fluorescence enhancement assay revealed that mureidomycin A acts as a slow-binding inhibitor with an initial Ki of 35 nM and a final steady-state Ki* of 2 nM, exhibiting competitive inhibition with respect to both UDPMurNAc-pentapeptide and polyprenyl-phosphate substrates [1]. In a separate study using the thermophilic MraY ortholog from Aquifex aeolicus (MraYAA), the closely related analog 3′-hydroxymureidomycin A inhibited MraYAA with an IC50 of 52 nM, which is 2-fold more potent than carbacaprazamycin (IC50 = 104 nM) and 3.6-fold more potent than capuramycin (IC50 = 185 nM) in the same assay system [2]. By comparison, liposidomycin B shows a Ki* of 90 nM, tunicamycin exhibits a reversible Ki of 0.6 μM, while muraymycin D2 achieves a Ki of 7.6 nM against B. subtilis MraY [1].

MraY enzyme kinetics slow-binding inhibition Ki determination translocase I

In Vivo Efficacy in Pseudomonas Infection Model: Mureidomycins Protect Mice (ED50 = 50 mg/kg); Pacidamycins Fail to Protect

In a murine model of experimental Pseudomonas aeruginosa infection, mureidomycin C (the most active congener) demonstrated protective efficacy with an ED50 of 50 mg/kg following subcutaneous administration, with urinary and fecal recoveries of 5% and 18%, respectively [1][2]. The compounds exhibited low acute toxicity in this model [1]. In contrast, the structurally related pacidamycins, despite sharing the same MraY molecular target and exhibiting anti-Pseudomonas activity in vitro (MIC 8–64 μg/mL), were found not to protect mice against P. aeruginosa infection [1]. This in vitro–in vivo disconnect for pacidamycins, juxtaposed against the confirmed in vivo translation for mureidomycins, represents a critical differential for translational research programs.

in vivo efficacy mouse infection model Pseudomonas aeruginosa ED50

Crystal Structure-Guided Differentiation: 3′-Hydroxymureidomycin A Occupies the TM9b/Loop E Pocket via a Unique Urea-Dipeptide Motif Not Engaged by Capuramycin or Liposidomycin

The X-ray crystal structure of Aquifex aeolicus MraY (MraYAA) in complex with 3′-hydroxymureidomycin A (a synthetic ribose derivative of mureidomycin A) was solved at 3.70 Å resolution, alongside parallel structures with carbacaprazamycin (2.95 Å) and capuramycin (3.62 Å) [1]. The structures revealed that the urea-dipeptide motif of 3′-hydroxymureidomycin A (Met-urea-m-Tyr) extensively occupies the TM9b/Loop E pocket through specific interactions with residues Q305, A321, and H325 [1]. This pocket engagement is structurally distinct from the binding modes of capuramycin (which occupies the caprolactam-binding groove) and carbacaprazamycin/liposidomycin (which primarily target the C55-P lipid carrier binding site) [1]. Additionally, the meta-tyrosine moiety of the mureidomycin scaffold directly interacts with the conserved catalytic aspartate D265 that coordinates the Mg2+ cofactor, a feature not observed for the other co-crystallized inhibitor classes [1].

X-ray crystallography MraY-inhibitor complex TM9b/Loop E pocket urea-dipeptide pharmacophore

Mureidomycin A: High-Impact Application Scenarios for Procurement and Experimental Design


Pseudomonas-Selective Chemical Probe for Bacterial Cell Wall Biosynthesis Studies

Mureidomycin A serves as a species-selective chemical probe to dissect MraY-dependent peptidoglycan biosynthesis specifically in Pseudomonas aeruginosa without confounding activity against other Gram-negative or Gram-positive species. Its narrow anti-Pseudomonas spectrum (MIC 0.1–3.13 μg/mL) and lack of cross-resistance with beta-lactam antibiotics [1] make it ideal for studying cell wall synthesis in multidrug-resistant P. aeruginosa clinical isolates where beta-lactam resistance mechanisms are already present.

Mammalian-Safe Positive Control for MraY Inhibition Screening Cascades

Owing to its quantitatively established selectivity window—>2000-fold preference for bacterial MraY over mammalian dolichol-pathway enzymes and no cytotoxicity on BALB/3T3 cells at 1,000 μg/mL [2]—mureidomycin A is uniquely suited as a positive control compound in MraY inhibitor screening cascades. Unlike tunicamycin, which co-inhibits mammalian glycoprotein biosynthesis (Dol-p-p-GlcNAc IC50 = 0.03 μg/mL) and is cytotoxic at 10 μg/mL [2], mureidomycin A permits clean interpretation of on-target antibacterial effects without confounding eukaryotic toxicity.

Structural Biology Reference Ligand for TM9b/Loop E Pocket Occupancy Studies on MraY

The experimentally determined crystal structure of MraYAA in complex with 3′-hydroxymureidomycin A (PDB: 6OZ6, resolution 3.70 Å) [3] provides the only structural template for rational design of inhibitors targeting the TM9b/Loop E pocket of MraY. This binding region is not addressed by capuramycin, liposidomycin, or muraymycin structural classes [3]. Procurement of mureidomycin A or its 3′-hydroxy derivative enables co-crystallization, cryo-EM, and molecular dynamics studies focused on exploiting this distinct pharmacophore hot spot.

In Vivo Benchmark Compound for Pseudomonas aeruginosa Infection Models

With confirmed in vivo protective efficacy in a murine P. aeruginosa systemic infection model (mureidomycin C ED50 = 50 mg/kg, s.c.) and documented low acute toxicity [1][2], mureidomycin A and its congeners provide an experimentally validated benchmark for evaluating next-generation anti-Pseudomonas MraY inhibitors in animal models. The documented failure of pacidamycins to protect mice in the same infection model [1] establishes mureidomycin A as the only MraY-targeting uridylpeptide class with translational in vivo validation for Pseudomonas infections, enabling meaningful head-to-head efficacy benchmarking.

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